![molecular formula C21H23N3O2 B2545152 4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 912897-47-3](/img/structure/B2545152.png)

4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

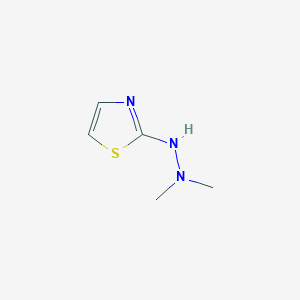

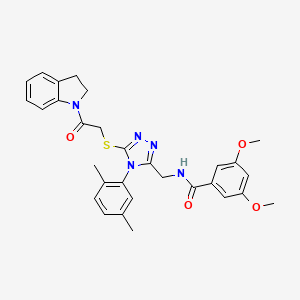

The compound “4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one” is a benzimidazole derivative . Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde in DMSO to get a benzimidazol-2-yl compound in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product .Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives include nucleophilic aromatic substitution and condensation reactions .Physical And Chemical Properties Analysis

The compound “4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one” has a molecular formula of C27H35N3O3 and a molecular weight of 449.6 . The predicted boiling point is 630.4±55.0 °C, and the predicted density is 1.17±0.1 g/cm3 . The predicted pKa is 4.40±0.10 .科学的研究の応用

Palladium(II) and Platinum(II) Complexes

- Anticancer Potential : Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized and investigated for their anticancer properties. Studies utilizing density functional theory and various physico-chemical techniques have elucidated their structures and potential as anticancer compounds. These complexes have shown activity against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cisplatin (Ghani & Mansour, 2011).

Synthesis of Heterocycles

- Chemical Synthesis : The compound has been utilized in the efficient regiospecific synthesis of a variety of five and six-membered heterocycles with masked (or unmasked) aldehyde functionality. This synthesis demonstrates its utility in creating complex molecular structures useful in drug development and other chemical applications (Mahata et al., 2003).

Molecular Docking and Anti-Cancer Activity

- EGFR Inhibition for Anti-cancer Activity : Benzimidazole derivatives have been studied for their anti-cancer properties, particularly through EGFR inhibition. Molecular docking studies have shown that these compounds exhibit potential anti-cancer activity, making them candidates for further investigation in cancer therapy (Karayel, 2021).

作用機序

The mechanism of action of benzimidazoles generally involves interaction with the beta-tubulin of parasites, inhibiting microtubule formation and thus disrupting vital processes such as cell division . .

The pharmacokinetics of benzimidazoles, such as absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and the individual patient’s physiological characteristics .

特性

IUPAC Name |

4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-15-6-5-7-17(12-15)24-14-16(13-20(24)25)21-22-18-8-3-4-9-19(18)23(21)10-11-26-2/h3-9,12,16H,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSGRDIHRVABNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)

![3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine](/img/structure/B2545072.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)

![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)

![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)

![(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2545090.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2545091.png)

![3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2545092.png)